molecular formula C18H18OS B15243395 4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15243395
M. Wt: 282.4 g/mol
InChI Key: VIWKECLQOWZKAT-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Formation of the 3-oxopropyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 2,3-dimethylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioaldehyde formation: The 3-oxopropyl intermediate is then reacted with thiobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile
  • 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
  • 5-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-oxopropyl chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(2,3-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-4-3-5-17(14(13)2)18(19)11-10-15-6-8-16(12-20)9-7-15/h3-9,12H,10-11H2,1-2H3

InChI Key

VIWKECLQOWZKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)C=S)C

Origin of Product

United States

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